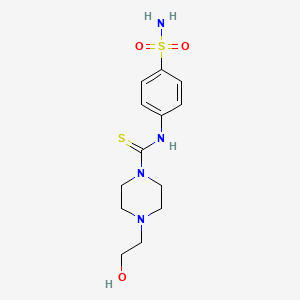
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with chlorine and ethyl groups, respectively, and a thiourea functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 4-ethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichloroaniline+4-Ethylphenyl isothiocyanate→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form corresponding amines.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The aromatic rings may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
- (2,4-Dichlorophenyl)(4-ethylphenyl)methanol
Uniqueness
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea is unique due to its specific substitution pattern and the presence of the thiourea functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the thiourea group provides additional sites for hydrogen bonding and potential interactions with biological targets, which may not be present in compounds like 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-2-10-3-6-12(7-4-10)18-15(20)19-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLKJRSHHDBQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(2-Fluorophenyl)propanoylamino]benzamide](/img/structure/B5874658.png)
![(3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one](/img/structure/B5874662.png)
![CYCLOHEXYL[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5874677.png)

![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-NITROBENZAMIDE](/img/structure/B5874699.png)
![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)

![3,4-dimethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5874716.png)


![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)

![ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B5874757.png)
